molecular formula C13H14N2O4 B1277294 (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate CAS No. 22785-43-9

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate

Cat. No.: B1277294
CAS No.: 22785-43-9
M. Wt: 262.26 g/mol
InChI Key: JJFWWAGUYKLJRN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a carbamate group

Properties

IUPAC Name

benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWWAGUYKLJRN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427381
Record name (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22785-43-9
Record name (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of (S)-2,6-dioxopiperidine-3-carboxylic acid with Benzylamine

  • Reaction Scheme: The primary synthetic route involves the reaction of (S)-2,6-dioxopiperidine-3-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM) is commonly used as the reaction medium.

  • Conditions: The reaction is typically carried out at room temperature to preserve stereochemistry and minimize side reactions.

  • Purification: The crude product is purified via recrystallization or column chromatography to obtain the pure carbamate.

Use of Protecting Groups and Activation Strategies

  • In some protocols, the amino group of glutamine derivatives is protected before esterification and coupling steps to enhance selectivity and yield.

  • Esterification of glutamine derivatives may precede coupling, using alkyl or benzyl halides under basic conditions.

  • Activation agents such as carbonyldiimidazole (CDI), thionyl chloride, or oxalyl chloride may be used to facilitate cyclization or coupling steps.

Alternative Synthetic Approaches

  • Microwave-assisted synthesis has been reported to accelerate the formation of N-substituted carbamates, including (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, enhancing reaction rates and yields.

  • Hydrogenation steps using Pd/C catalysts may be employed to reduce intermediates or remove protecting groups in multi-step syntheses.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
Coupling acid with benzylamine DCC, DMAP Dichloromethane Room temperature (~20-25°C) Carbamate bond formation, stereochemistry preserved
Esterification of glutamine Alkyl or benzyl halide, base Various Ambient to mild heat Protects amino group for selective coupling
Cyclization Acidic/basic conditions or activating agents (CDI, SOCl2) Various 0-85°C Formation of 2,6-dioxopiperidinyl moiety
Hydrogenation (optional) Pd/C catalyst, H2 atmosphere Methanol Room temperature Removal of protecting groups or reduction
Microwave-assisted synthesis DCC, DMAP, microwave irradiation DMF or DCM Elevated temperature (microwave conditions) Accelerated reaction times

Research Findings and Process Optimization

  • Stereochemical Control: The stereochemistry of this compound is influenced by the stereochemistry of the starting amino acid derivatives (e.g., (S)-glutamine or (S)-3-aminopiperidine-2,6-dione). Maintaining chiral integrity requires mild conditions and selective reagents.

  • Scalability: Industrial-scale synthesis benefits from continuous flow reactors and automated systems, which optimize reaction times, temperature control, and reagent addition, enhancing yield and purity.

  • Yield Improvement: Use of coupling catalysts like DMAP and optimized solvent systems (e.g., dichloromethane or acetonitrile) improves coupling efficiency. Microwave-assisted synthesis reduces reaction times significantly while maintaining yields.

  • Purification Techniques: Gradient silica gel chromatography and recrystallization from suitable solvents ensure removal of impurities and by-products, crucial for pharmaceutical-grade material.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical DCC/DMAP Coupling DCC, DMAP, benzylamine, DCM, RT High stereochemical fidelity, well-established Longer reaction times, by-product (dicyclohexylurea) removal needed
Microwave-assisted Synthesis DCC, DMAP, DMF, microwave irradiation Faster reaction, good yields Requires specialized equipment
Protecting Group Strategy Protected glutamine derivatives, esterification, coupling Enhanced selectivity, improved yields Multi-step, longer overall synthesis
Hydrogenation for Deprotection Pd/C, H2, methanol, RT Efficient removal of protecting groups Additional step, catalyst handling

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biochemical Applications

1.1. Proteomic Analysis

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate serves as a specific substrate for trypsin, a serine protease enzyme widely used in protein analysis. The compound's structure allows for predictable cleavage at lysine and arginine residues, facilitating the study of protein digestion and characterization in proteomic workflows.

1.2. Internal Standard in Mass Spectrometry

The compound is also utilized as an internal standard in mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) experiments. By adding a known quantity of this compound to samples, researchers can calibrate and normalize their measurements, enhancing the accuracy of quantitative analyses.

Pharmaceutical Research

2.1. Therapeutic Potential

Research indicates that this compound exhibits potential biological activities that could be harnessed for therapeutic purposes. Its interactions with various biological targets are under investigation to elucidate its mechanisms of action and therapeutic applications .

2.2. Development of HDAC Degraders

In the context of drug development, this compound has been explored as part of novel histone deacetylase (HDAC) degraders. These compounds are designed to selectively degrade specific HDACs, which play crucial roles in cell growth and differentiation. The ability to manipulate such pathways opens avenues for treating cancers and other diseases linked to HDAC activity .

Chemical Synthesis and Industrial Applications

3.1. Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency and yield using automated reactors and continuous flow systems. This adaptability makes it suitable for large-scale production in industrial settings.

3.2. Structural Analogues

The compound's structure allows for the derivation of various analogues that may possess enhanced or altered biological activities. This aspect is particularly important in medicinal chemistry where slight modifications can lead to significantly different pharmacological profiles .

Case Studies and Research Findings

Study Focus Findings
Study 1Proteomic analysis using trypsinDemonstrated predictable cleavage patterns aiding protein characterization.
Study 2Use as an internal standard in LC-MSImproved calibration accuracy in quantitative mass spectrometry experiments.
Study 3Development of HDAC degradersShowed potential for selective degradation of HDAC6 with implications for cancer therapy .

Mechanism of Action

The mechanism of action of (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Pomalidomide: A derivative of thalidomide with similar structural features and biological activities.

    Lenalidomide: Another thalidomide derivative with immunomodulatory and anticancer properties.

    Thalidomide: The parent compound with a similar piperidine ring structure.

Uniqueness: (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Biological Activity

(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol. Its structure features a benzyl group attached to a piperidine ring that is further substituted with a carbamate group. This unique structural arrangement contributes to its reactivity and biological functions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been identified as a specific substrate for trypsin, a serine protease involved in protein digestion. It can inhibit enzyme activity by binding to the active site or allosteric site, thus preventing substrate binding and catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways. This modulation can affect processes such as cell growth, differentiation, and apoptosis.
  • Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with multiple biological targets suggests potential applications in treating various diseases.

The mechanism of action for this compound involves:

  • Enzyme Interaction : By inhibiting specific enzymes like trypsin, the compound can alter metabolic pathways critical for cellular function.
  • Receptor Interaction : The compound's ability to modulate receptor activity can lead to changes in gene expression and protein synthesis, impacting overall cellular behavior.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
PomalidomideThalidomide derivativeImmunomodulatory, anticancer
LenalidomideThalidomide derivativeAnticancer
ThalidomideParent compoundAnti-inflammatory
(S)-Benzyl CarbamateBenzyl group on piperidine ringEnzyme inhibition, receptor modulation

This table illustrates how this compound differs from its analogs due to its specific substitution pattern which enhances its biological activity.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that this compound can effectively inhibit trypsin activity in vitro. This inhibition was quantified using assays that measure the enzymatic cleavage of substrates.
  • Therapeutic Applications : Research is ongoing to evaluate the compound's efficacy in treating conditions such as myelodysplastic syndromes. Preliminary findings suggest that it may enhance blood cell production when used alongside other therapeutic agents .
  • Mass Spectrometry Applications : The compound serves as an internal standard in mass spectrometry experiments, particularly useful in proteomics for calibrating measurements during liquid chromatography-mass spectrometry (LC-MS) analyses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, and how can enantiomeric purity be ensured?

  • Answer : The compound is synthesized via carbamate coupling between 2,6-dioxopiperidin-3-amine and benzyl chloroformate. A validated protocol involves dissolving the amine in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) under nitrogen, followed by slow addition of benzyl chloroformate and a tertiary base (e.g., N-ethyl-N,N-diisopropylamine) at 0°C . The reaction mixture is stirred for 30–60 minutes, washed with acidic/basic solutions, and purified via recrystallization (hexane/ethyl acetate) to achieve >99% enantiomeric purity. Chiral HPLC or polarimetry should confirm stereochemical integrity .

Q. What safety measures are critical during handling and storage?

  • Answer : Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or contact . Store the compound in sealed containers under inert gas (argon/nitrogen) at 2–8°C to avoid moisture-induced degradation . Spills require immediate containment with absorbent materials (e.g., vermiculite) and disposal via certified hazardous waste channels .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • NMR : Confirm stereochemistry and purity via 1^1H/13^{13}C NMR, focusing on the carbamate carbonyl (δ 155–160 ppm) and dioxopiperidine protons (δ 2.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~262.1 g/mol) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity (>99% ee) .

Advanced Research Questions

Q. How does the (S)-configuration influence biological activity in targeted protein degradation (e.g., PROTACs)?

  • Answer : The (S)-enantiomer binds selectively to cereblon (CRBN), a component of E3 ubiquitin ligases, enabling recruitment of neo-substrates for proteasomal degradation. Structural studies show that the 3-(S) configuration aligns with CRBN’s hydrophobic binding pocket, while the (R)-form disrupts interactions . In vitro assays (e.g., ubiquitination assays or cellular degradation of IKZF1/3) validate enantiomer-specific activity .

Q. What deprotection strategies are effective for removing the benzyl carbamate group without damaging the dioxopiperidine core?

  • Answer :

  • Hydrogenolysis : Use 10% Pd/C under H2H_2 (1 atm) in ethanol for 2–4 hours. Monitor via TLC to prevent over-reduction of the dioxopiperidine ring .
  • Acidic Cleavage : HBr in acetic acid (33% v/v, 1 hour) selectively removes the benzyl group while preserving the dioxopiperidine structure . Avoid prolonged exposure to prevent ring-opening side reactions .

Q. How do pH and temperature affect the stability of the carbamate group during storage or reaction conditions?

  • Answer :

  • Stability Profile :
ConditionStabilityReference
pH 1 (HCl, 25°C)Stable <24 hrs
pH 12 (NaOH, 25°C)Stable <48 hrs
Neutral (pH 7)Stable >1 month
  • Accelerated degradation occurs above 40°C or under UV light. Use amber vials and refrigerated storage for long-term stability .

Q. How can researchers resolve contradictions in reported reaction yields for analogous benzyl carbamate syntheses?

  • Answer : Yield discrepancies often stem from variations in base stoichiometry, solvent purity, or workup methods. Systematic optimization (e.g., Design of Experiments) identifies critical factors:

  • Key Variables : Base equivalents (2.5–3.5 eq.), solvent polarity (DMSO vs. DMF), and crystallization conditions .
  • Troubleshooting : Low yields (<50%) may indicate racemization; use chiral additives (e.g., (R)-BINOL) or low-temperature quenching to suppress epimerization .

Methodological Guidelines for Data Interpretation

Q. What computational tools predict the compound’s binding affinity for CRBN in PROTAC design?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER) model interactions between the dioxopiperidine moiety and CRBN’s β-hairpin loop. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d values .

Q. How should researchers address conflicting toxicity data in early-stage studies?

  • Answer : Conduct tiered assays:

  • In vitro : MTT assays (IC50_{50} in HEK293 or HepG2 cells) assess acute cytotoxicity.
  • In vivo : Zebrafish embryo models (OECD TG 236) evaluate developmental toxicity at 1–100 µM .
    Discrepancies may arise from impurity profiles; repurify the compound via preparative HPLC before retesting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.